molecular formula C14H11Cl2NO3 B2527055 Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate CAS No. 400087-49-2

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate

Cat. No.: B2527055
CAS No.: 400087-49-2
M. Wt: 312.15
InChI Key: AXODGVODIJPRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorinated pyridine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate typically involves the reaction of 5-chloro-6-oxopyridine-3-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Derivatives with different substituents on the pyridine or phenyl rings.

    Reduction: Hydroxylated pyridine derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-6-oxopyridine-3-carboxylate
  • Methyl 1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
  • Methyl 5-chloro-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxylate

Uniqueness

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate is unique due to the presence of both chlorinated pyridine and chlorophenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-6-12(16)13(18)17(8-10)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXODGVODIJPRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.